molecular formula C11H15N3O5S B8800986 2-(2-Amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid

2-(2-Amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetic acid

Cat. No. B8800986
M. Wt: 301.32 g/mol
InChI Key: XSQPXYAKVKORFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(C)(C)OC(=O)CON=C(C(=O)OCc1ccc([N+](=O)[O-])cc1)c1csc(N)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[H:31][H:32].[NH2:1][c:2]1[s:3][cH:4][c:5]([C:7]([C:8](=[O:9])[O:10][CH2:11][c:12]2[cH:13][cH:14][c:15]([N+:16]([O-:17])=[O:18])[cH:19][cH:20]2)=[N:21][O:22][CH2:23][C:24](=[O:25])[O:26][C:27]([CH3:28])([CH3:29])[CH3:30])[n:6]1.[O:33]1[CH2:34][CH2:35][CH2:36][CH2:37]1>>[NH2:1][c:2]1[s:3][cH:4][c:5]([C:7]([C:8](=[O:9])[OH:10])=[N:21][O:22][CH2:23][C:24](=[O:25])[O:26][C:27]([CH3:28])([CH3:29])[CH3:30])[n:6]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]
Name
CC(C)(C)OC(=O)CON=C(C(=O)OCc1ccc([N+](=O)[O-])cc1)c1csc(N)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)CON=C(C(=O)OCc1ccc([N+](=O)[O-])cc1)c1csc(N)n1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
C1CCOC1

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(=O)CON=C(C(=O)O)c1csc(N)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.